molecular formula C12H7F3O3 B1348639 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid CAS No. 54022-99-0

5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid

Cat. No. B1348639
CAS RN: 54022-99-0
M. Wt: 256.18 g/mol
InChI Key: ADRFTNFHVKVATK-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been involved in various synthetic pathways, including the preparation of (E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid and its conversion into different azides, chloroderivatives, and oxides for potential applications in chemical research (Bradiaková et al., 2008).
  • It has also been used in Knoevenagel condensations with various compounds containing active methyl or methylene groups, highlighting its versatility in organic synthesis (Gajdoš et al., 2006).

Biological Activities and Applications

  • A study on analogs of this compound revealed potential as anticancer agents and inhibitors of NF-κB activity, suggesting its utility in the development of new pharmacological agents (Choi et al., 2016).

Industrial Applications

  • In the context of polymer and pharmaceutical industries, furan carboxylic acids, including derivatives of this compound, have been identified as promising biobased building blocks (Jia et al., 2019).

Enzymatic Processes

  • The enzymatic oxidation of related furan compounds to furan carboxylic acids, demonstrates the potential for biotechnological applications in producing valuable chemicals from biomass-derived furans (Dijkman et al., 2014).

Safety And Hazards

The safety and hazards of this compound are not explicitly mentioned in the search results. However, it’s important to handle all chemicals with appropriate safety precautions.


Future Directions

The future directions for this compound are not explicitly mentioned in the search results. However, the trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group3. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation3.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or chemical databases.


properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O3/c13-12(14,15)8-3-1-2-7(6-8)9-4-5-10(18-9)11(16)17/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRFTNFHVKVATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350856
Record name 5-[3-(Trifluoromethyl)phenyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid

CAS RN

54022-99-0
Record name 5-[3-(Trifluoromethyl)phenyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[3-(Trifluoromethyl)phenyl]-2-furoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Zhao, U Atxabal, S Mariottini, F Yi… - Journal of medicinal …, 2021 - ACS Publications
NMDA receptors mediate glutamatergic neurotransmission and are therapeutic targets due to their involvement in a variety of psychiatric and neurological disorders. Here, we describe …
Number of citations: 3 pubs.acs.org
J Xu - 2013 - d-scholarship.pitt.edu
The first section of this thesis describes a novel allylic isomerization, followed by an intra-molecular Diels-Alder furan cycloaddition, fragmentation, aromatization, and N-Boc …
Number of citations: 2 d-scholarship.pitt.edu
LN Cantwell - 2017 - repository.library.northeastern.edu
GIRK CHANNELS: G Protein-gated inwardly rectifying potassium (GIRK) channels are a part of a larger family of inwardly rectifying potassium channels. The reported literature has …
A Goswami - 2009 - scholarscompass.vcu.edu
The peroxisome proliferator-activated receptors (PPARs) are the transcriptional regulators of glucose, lipids and cholesterol metabolisms. It has been established that PPAR-γ is the …
Number of citations: 4 scholarscompass.vcu.edu

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